molecular formula C11H12BrN3O2 B13329688 (5-Bromo-pyrimidin-2-yl)-cyano-acetic acid tert-butyl ester

(5-Bromo-pyrimidin-2-yl)-cyano-acetic acid tert-butyl ester

Cat. No.: B13329688
M. Wt: 298.14 g/mol
InChI Key: IBVAPXYQTAUIMB-UHFFFAOYSA-N
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Description

(5-Bromo-pyrimidin-2-yl)-cyano-acetic acid tert-butyl ester is a pyrimidine derivative featuring a bromine atom at the 5-position of the pyrimidine ring, a cyano (-CN) group, and a tert-butyl ester moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its functional groups enable diverse reactivity, such as nucleophilic substitutions or cycloadditions. The tert-butyl ester acts as a protecting group for carboxylic acids, enhancing stability during synthetic processes .

Properties

Molecular Formula

C11H12BrN3O2

Molecular Weight

298.14 g/mol

IUPAC Name

tert-butyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate

InChI

InChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)8(4-13)9-14-5-7(12)6-15-9/h5-6,8H,1-3H3

InChI Key

IBVAPXYQTAUIMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)C1=NC=C(C=N1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate typically involves the reaction of 5-bromopyrimidine with tert-butyl cyanoacetate under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of tert-butyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in tert-butyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyrimidine derivatives.

    Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative, while oxidation can lead to the formation of an oxidized pyrimidine compound.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate is used as a building block for the synthesis of more complex pyrimidine derivatives. It is also used in the development of new synthetic methodologies and reaction mechanisms.

Biology: In biological research, this compound is studied for its potential biological activities, including its interactions with various biomolecules and its effects on cellular processes.

Medicine: In medicinal chemistry, tert-butyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate is investigated for its potential as a pharmacophore in the design of new drugs. Its unique chemical structure makes it a candidate for the development of novel therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate involves its interaction with specific molecular targets and pathways. The cyano group and the bromine atom play key roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound: (5-Bromo-pyrimidin-2-yl)-cyano-acetic acid tert-butyl ester
  • Core structure : Pyrimidine ring with Br at position 3.
  • Functional groups: Cyano (-CN) and tert-butyl ester (-OCOOtBu).
Comparative Compounds:

tert-Butyl 2-(5-bromopyrimidin-2-yl)acetate Functional groups: Acetate (-OAc) and tert-butyl ester. Key difference: Lacks the cyano group, reducing electrophilicity.

Ethyl 2-(5-bromopyrimidin-2-yl)acetate

  • Functional groups : Acetate and ethyl ester (-OCOOEt).
  • Key difference : Ethyl ester instead of tert-butyl, impacting steric hindrance and stability.

Physicochemical Properties

Property Target Compound tert-Butyl 2-(5-bromopyrimidin-2-yl)acetate Ethyl 2-(5-bromopyrimidin-2-yl)acetate
Molecular Weight ~290–300 (estimated) 273.13 (C10H13BrN2O2) 245.07 (C8H9BrN2O2)
Ester Group Stability High (tert-butyl) High (tert-butyl) Moderate (ethyl)
Solubility Likely low in polar solvents Low (tert-butyl enhances hydrophobicity) Higher than tert-butyl analogs

Notes:

  • The tert-butyl group in the target compound and its analogs increases steric bulk, reducing solubility in polar solvents but enhancing thermal stability .
  • Ethyl esters exhibit lower molecular weights and higher volatility compared to tert-butyl derivatives .

Reactivity and Stability

Thermal Stability:
  • tert-Butyl esters : Undergo thermal cleavage at ~116–125 kJ/mol activation energy, releasing isobutene and forming carboxylic acids . This stability makes them suitable for high-temperature reactions.
  • Ethyl esters : Less thermally stable; prone to hydrolysis under acidic or basic conditions.
Reactivity:
  • Cyano group: In the target compound, the -CN group enhances electrophilicity, facilitating reactions like nucleophilic additions or cyclizations. This is absent in acetate analogs .
  • Bromine atom : All three compounds have Br at position 5, enabling Suzuki couplings or SNAr reactions.

Biological Activity

(5-Bromo-pyrimidin-2-yl)-cyano-acetic acid tert-butyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrimidine ring substituted at the 5-position with a bromine atom and a cyano-acetic acid moiety with a tert-butyl ester group. Its chemical formula is C9H10BrN3O2C_9H_{10}BrN_3O_2.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activities. For instance, pyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation. The structure-activity relationship reveals that the presence of specific substituents at the 5-position of the pyrimidine can enhance potency against various cancer cell lines .

Antimicrobial Properties

Compounds related to this compound have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, certain pyrimidine derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating a potential for development as antibacterial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. Key findings include:

Substituent PositionModification TypeEffect on Activity
5Bromine vs. FluorineBromine enhances antitumor activity
2Cyano vs. HydroxyCyano group increases potency
Ester GroupTert-butyl vs. EthylTert-butyl improves solubility

This table summarizes how different modifications impact the biological efficacy of related compounds.

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of pyrimidine derivatives on human cancer cell lines, revealing that compounds with a bromine substitution at the 5-position exhibited enhanced cytotoxic effects compared to their non-brominated counterparts. The most potent analogs had IC50 values in the nanomolar range, indicating strong potential for further development .
  • Antimicrobial Activity : Another investigation assessed various substituted pyrimidines against bacterial strains, finding significant inhibition against MRSA (Methicillin-resistant Staphylococcus aureus) with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

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